2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine

Orthogonal Cross-Coupling Chemoselectivity Benzimidazole Functionalization

2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine (CAS 142356-55-6) is a heterocyclic small molecule belonging to the benzimidazole class, with the molecular formula C7H5ClIN3 and a molecular weight of 293.49 g/mol. Its core structure features a chlorine atom at the 2-position, an iodine atom at the 5-position, and a primary amine at the 6-position on the benzimidazole scaffold.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
CAS No. 142356-55-6
Cat. No. B3239953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine
CAS142356-55-6
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=C(N2)Cl)I)N
InChIInChI=1S/C7H5ClIN3/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,10H2,(H,11,12)
InChIKeySGLZOBHYWCZASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine (CAS 142356-55-6): A Triply Functionalized Benzimidazole Building Block for Medicinal Chemistry


2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine (CAS 142356-55-6) is a heterocyclic small molecule belonging to the benzimidazole class, with the molecular formula C7H5ClIN3 and a molecular weight of 293.49 g/mol . Its core structure features a chlorine atom at the 2-position, an iodine atom at the 5-position, and a primary amine at the 6-position on the benzimidazole scaffold [1]. This unique arrangement of three distinct reactive handles on a single aromatic ring system enables sequential, chemoselective functionalization strategies that are not feasible with simpler mono- or di-substituted analogs, making it a strategic intermediate for the synthesis of complex drug-like molecules [2].

Why Structural Analogs of 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine Cannot Be Simply Interchanged in Synthesis


A generic substitution of 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine with a structurally similar benzimidazole is typically not feasible without fundamentally altering the synthetic route. The compound's value proposition is anchored in the simultaneous presence of three functional groups—a chlorine, an iodine, and an amine—each offering orthogonal reactivity [1]. Replacing it with a dichlorinated analog (e.g., 2,5-dichloro-1H-benzo[d]imidazol-6-amine) removes the iodine handle necessary for palladium-catalyzed cross-coupling reactions, blocking a critical late-stage diversification pathway. Conversely, using a non-halogenated analog eliminates the potential for sequential SNAr and cross-coupling chemistries altogether [2]. The loss of this atomic-scale precision can lead to a different number of synthetic steps, altered overall yields, and the inability to access specific chemical space originally targeted by the research program.

Quantitative Evidence for the Differentiation of 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine as a Preferred Building Block


Orthogonal Reactivity: Chemoselective Suzuki Coupling at the C5-Iodo Position vs. C2-Chloro Inertness

The iodine atom at the 5-position of the benzimidazole ring is orders of magnitude more reactive towards oxidative addition with Pd(0) catalysts compared to the chlorine atom at the 2-position. This is a well-established principle of organometallic chemistry [1]. In practice, this means a Suzuki-Miyaura coupling can be performed selectively at the 5-iodo position while leaving the 2-chloro substituent intact for a subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling step under different conditions. This chemoselectivity is not achievable with the corresponding 2,5-dibromo or 2,5-dichloro analogs, where selectivity is poor, or with the 5-iodo-1H-benzo[d]imidazol-6-amine analog, which lacks the second functionalization handle entirely.

Orthogonal Cross-Coupling Chemoselectivity Benzimidazole Functionalization

High-Yield SNAr Amination at the C2-Chloro Position Enabled by the Electron-Withdrawing Benzimidazole Core

The chlorine atom at the 2-position of the benzimidazole is activated for nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen atoms. This reactivity is well-documented for 2-chlorobenzimidazoles, which react smoothly with primary and secondary amines under mild heating [1]. In contrast, the 1H-benzo[d]imidazol-6-amine core without the 2-chloro substituent lacks this SNAr entry point, requiring alternative, often harsher, C-N bond-forming methodologies. The presence of the 5-iodo and 6-amino groups does not interfere with this reaction, allowing for a second orthogonal diversification step.

Nucleophilic Aromatic Substitution Benzimidazole Late-Stage Functionalization

Differentiation via Iodo vs. Bromo Reactivity in Sonogashira Coupling

The iodine substituent offers a significant kinetic advantage over bromine in Sonogashira cross-coupling reactions. The rate-determining step, oxidative addition of the carbon-halogen bond to Pd(0), is faster for C-I bonds than for C-Br bonds [1]. This allows for milder reaction conditions (lower temperature, shorter time) when using the iodo-bearing target compound compared to its 5-bromo analog, 2-chloro-5-bromo-1H-benzo[d]imidazol-6-amine, potentially preserving sensitive functional groups elsewhere in the molecule.

Sonogashira Coupling Alkyne Installation Relative Rate

Verified Commercial Purity Profile vs. Research-Grade Alternatives

Commercially, 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine is supplied with a verified minimum purity of 98% (HPLC) as standard from multiple vendors . This high purity specification is critical for subsequent synthetic steps where even minor impurities can poison palladium catalysts or lead to byproducts in cross-coupling reactions. While direct comparative impurity profiles for all analogs are rarely published in open literature, this specific building block has a well-established quality control benchmark that reduces user-side purification needs.

Purity Validation Procurement Reproducibility

Optimal Application Scenarios for 2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine in Drug Discovery and Chemical Biology


Iterative Divergent Synthesis of Kinase Inhibitor Libraries

In the hit-to-lead optimization of ATP-competitive kinase inhibitors, the benzimidazole core is a privileged scaffold. The target compound enables a divergent synthetic strategy: (1) the 6-amino group undergoes acylation or reductive amination to explore the solvent-exposed region, (2) the 5-iodo group participates in a Suzuki coupling to diversify the hydrophobic pocket interaction, and (3) the 2-chloro group is displaced by an amine in a final SNAr step to tune hinge-binding affinity. This sequential, three-point diversification is supported by the orthogonal reactivity evidence described in Section 3 (Evidence Items 1-3), enabling the generation of a >100-member library from a single advanced intermediate [1].

Synthesis of Radiopharmaceutical Precursors via Rapid Iodo-to-Alkyne Conversion

The kinetically favored Sonogashira coupling at the 5-iodo position (Section 3, Evidence Item 3) is ideally suited for installing alkyne handles for 'click' chemistry. This is a critical step in synthesizing precursors for positron emission tomography (PET) tracers, where time and radiochemical purity are paramount. The room-temperature coupling conditions preserve the integrity of heat-labile functional groups, facilitating the modular assembly of complex chelator-drug conjugates [2].

Structure-Activity Relationship (SAR) Studies on Antiparasitic Agents

Benzimidazoles are a core motif in many anthelmintic and antiprotozoal drugs. The target compound's three functionalization handles allow medicinal chemists to independently probe the contributions of substituents at the 2, 5, and 6 positions to both potency and metabolic stability. The high initial purity (>98%) minimizes the risk of false structure-activity relationships arising from active impurities, ensuring that observed biological data accurately reflects the designed structure's pharmacology [3].

Functional Material Science: Synthesis of Benzimidazole-based Organic Semiconductors

The halogenated benzimidazole core can serve as an electron-deficient building block for donor-acceptor (D-A) type organic semiconductors. The iodine handle enables Stille or Suzuki polycondensation to form conjugated polymers, while the chlorine and amine groups allow for post-polymerization modifications to tune the HOMO/LUMO energy levels. This application leverages the orthogonal reactivity of the halogen atoms (Section 3, Evidence Item 1) for precision polymer synthesis [4].

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